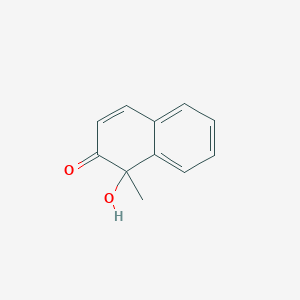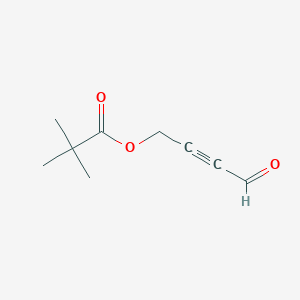
Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester is an organic compound with the molecular formula C₉H₁₂O₃ It is a derivative of propanoic acid, featuring a 2,2-dimethyl group and a 4-oxo-2-butyn-1-yl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 4-oxo-2-butyn-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product.
化学反应分析
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester involves its interaction with molecular targets through its ester and carbonyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. The pathways involved depend on the specific reactions and applications, such as enzyme catalysis in biological systems or chemical transformations in industrial processes.
相似化合物的比较
Similar Compounds
- Propanoic acid, 2,2-dimethyl-, 4-oxobutyl ester
- Propanoic acid, 2-oxo-, ethyl ester
- Propanoic acid, 2-oxo-, methyl ester
Uniqueness
Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester is unique due to its combination of a 2,2-dimethyl group and a 4-oxo-2-butyn-1-yl ester moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
4-oxobut-2-ynyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H12O3/c1-9(2,3)8(11)12-7-5-4-6-10/h6H,7H2,1-3H3 |
InChI 键 |
CLCYMLZBONXWQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCC#CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


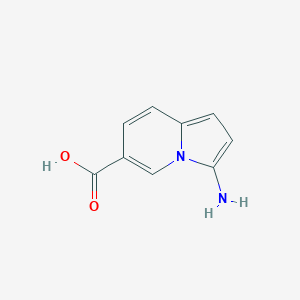
![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
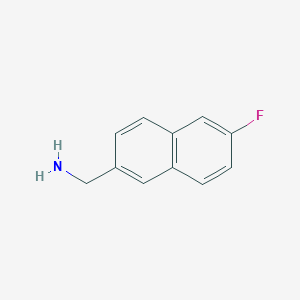

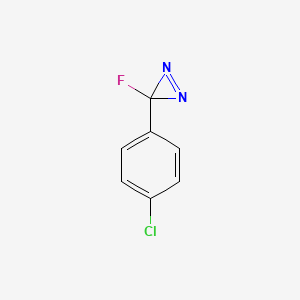
![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)
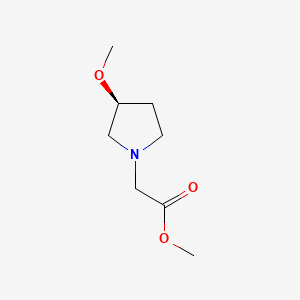
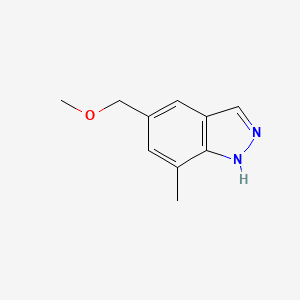
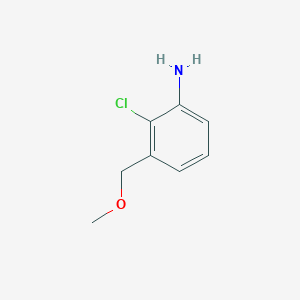


![6-Fluorobenzo[d]thiazol-4-ol](/img/structure/B11915138.png)
![2-Phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B11915139.png)
